

ZM 306416: A Technical Guide to its Discovery and Preclinical Development

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZM 306416, also known as CB 676475, is a potent, orally active small molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in cancer progression. Identified as a member of the 4-anilinoquinazoline class of compounds, **ZM 306416** exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR1 (Flt-1) and VEGFR2 (KDR), as well as the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of **ZM 306416**, based on available scientific literature. It includes a summary of its biological activity, detailed experimental protocols for relevant assays, and a discussion of the signaling pathways it modulates.

Introduction

The development of targeted therapies that inhibit specific molecular pathways driving cancer has revolutionized oncology. Receptor tyrosine kinases are a major class of therapeutic targets, with VEGFR and EGFR playing crucial roles in tumor angiogenesis, proliferation, and survival. **ZM 306416** emerged from a research program aimed at identifying potent and selective inhibitors of these pathways. Its dual-targeting capability offers the potential to simultaneously inhibit two critical oncogenic signaling cascades.



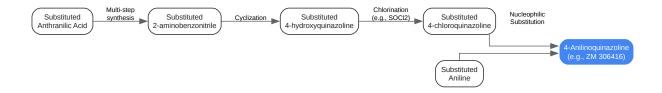
Discovery and Development

ZM 306416 was developed as part of a series of substituted 4-anilinoquinazolines.[1] The core structure of these compounds was optimized to achieve potent inhibition of VEGFR tyrosine kinase activity.

Synthesis

The synthesis of 4-anilinoquinazolines, the class of compounds to which **ZM 306416** belongs, generally involves the reaction of a substituted aniline with a 4-chloroquinazoline derivative. While the specific synthetic route for **ZM 306416** is detailed in the primary literature, a general scheme is presented below.

General Synthetic Workflow for 4-Anilinoquinazolines



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Caption: Generalized synthesis of 4-anilinoquinazolines.

Structure-Activity Relationship (SAR)

The development of **ZM 306416** was guided by extensive structure-activity relationship studies on the 4-anilinoquinazoline scaffold. Key findings from this class of inhibitors include:

- Bicyclic Ring System: Quinazolines and quinolines were found to be the preferred bicyclic systems for potent activity.[1]
- Aniline Substitution: Small, lipophilic substituents such as halogens or methyl groups at the 4'-position of the aniline ring were shown to be favorable.[1]



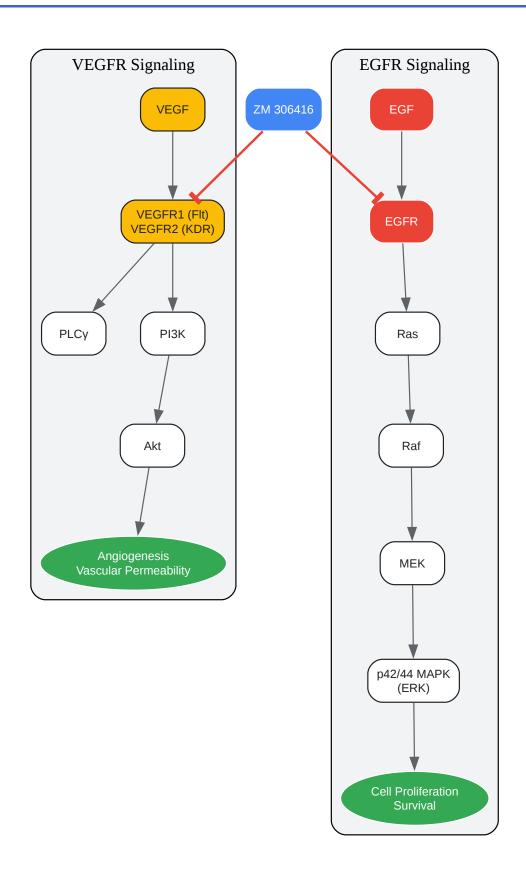
Quinazoline C-6 and C-7 Positions: A wide range of substituents are tolerated at the C-7 position, while modifications at the C-6 position are more restricted.[1]

Mechanism of Action

ZM 306416 functions as an ATP-competitive inhibitor of receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain of VEGFR and EGFR, it prevents the phosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling pathways.

Signaling Pathways Inhibited by ZM 306416





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Caption: ZM 306416 inhibits VEGFR and EGFR signaling pathways.



Quantitative Biological Data

The inhibitory activity of **ZM 306416** has been quantified against its primary targets and in cell-based assays.

Kinase Inhibition

Target	IC ₅₀ (μM)
VEGFR1 (Flt)	0.33[2]
VEGFR2 (KDR)	~0.1-2.0[3]
EGFR	<0.01[2]

Antiproliferative Activity

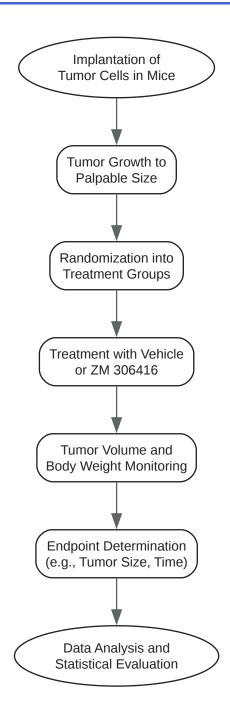
Cell Line	Cancer Type	IC50 (μM)
H3255	Non-Small Cell Lung Cancer (NSCLC)	0.09[2]
HCC4011	Non-Small Cell Lung Cancer (NSCLC)	0.072[2]

In Vivo Efficacy

While specific in vivo efficacy data for **ZM 306416** is not readily available in the public domain, a related compound from the same 4-anilinoquinazoline series (compound 34) demonstrated significant antitumor activity.[1] This compound inhibited the growth of established Calu-6 lung carcinoma xenografts by 75% following daily oral administration of 100 mg/kg for 21 days.[1] This suggests that compounds from this class have the potential for in vivo antitumor effects.

Workflow for a Xenograft Efficacy Study





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